Ulixertinib hydrochloride

Descripción general

Descripción

Ulixertinib (clorhidrato) es un inhibidor novedoso, reversible y ATP-competitivo de las quinasas 1 y 2 reguladas por señales extracelulares (ERK1/2). Exhibe alta potencia y selectividad para ERK1/2, lo que lo convierte en un candidato prometedor para el tratamiento de varios tumores. Ulixertinib está actualmente en ensayos clínicos para evaluar su eficacia en el tratamiento de una amplia gama de cánceres, particularmente aquellos con mutaciones en la vía de la proteína quinasa activada por mitógeno (MAPK) .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Ulixertinib (clorhidrato) involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamientoLos pasos finales involucran la formación de la estructura de carboxamida de pirrol y la adición de la sal de clorhidrato para mejorar la solubilidad y la estabilidad .

Métodos de Producción Industrial: La producción industrial de Ulixertinib (clorhidrato) sigue rutas de síntesis similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ulixertinib (clorhidrato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos cloro y amino reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Típicamente involucran reactivos nucleófilos como aminas o tioles a temperaturas suaves o moderadas.

Reacciones de Oxidación: A menudo requieren agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reacciones de Reducción: Utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de Ulixertinib, que pueden explorarse aún más por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Neuroblastoma

Neuroblastoma is a prevalent extracranial solid tumor in children, often associated with poor prognosis due to high-risk features. Ulixertinib has been investigated as a therapeutic option for this malignancy:

- Preclinical Studies : Research demonstrated that ulixertinib significantly inhibits neuroblastoma cell proliferation and tumor growth in vitro and in vivo. It also enhances the efficacy of conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with relapsed or chemoresistant neuroblastoma .

- Mechanisms : Transcriptomic analyses indicated that ulixertinib disrupts several oncogenic pathways, including those regulated by c-Myc and N-Myc, which are known to contribute to drug resistance .

Pancreatic Cancer

Pancreatic cancer remains one of the most challenging cancers to treat due to its aggressive nature and late diagnosis:

- Combination Therapy : A phase Ib clinical trial evaluated the safety and efficacy of ulixertinib combined with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic adenocarcinoma. Although the trial was terminated early due to patient tolerability issues, ulixertinib showed promise in downregulating KRAS-dependent gene signatures, indicating its potential role in combination regimens .

- Preclinical Findings : In murine models using pancreatic ductal adenocarcinoma cell lines, ulixertinib demonstrated enhanced apoptotic effects when combined with other agents, highlighting its potential for improving therapeutic strategies against this malignancy .

Melanoma

Ulixertinib has also been studied in the context of melanoma:

- In Vitro Efficacy : In studies involving BRAF-mutant melanoma cell lines, ulixertinib effectively inhibited tumor growth both as a single agent and in combination with other therapies such as dabrafenib .

- Mechanistic Insights : The compound's ability to induce apoptosis through modulation of key survival pathways makes it a candidate for further exploration in clinical settings targeting melanoma .

Summary of Findings

The following table summarizes key findings from various studies on ulixertinib hydrochloride:

Mecanismo De Acción

Ulixertinib (clorhidrato) ejerce sus efectos inhibiendo la actividad de las quinasas ERK1/2. Estas quinasas son componentes críticos de la vía de señalización MAPK, que regula la proliferación, diferenciación y supervivencia celular. Al bloquear la actividad de ERK1/2, Ulixertinib interrumpe los eventos de señalización aguas abajo, lo que lleva a una reducción del crecimiento de las células tumorales y un aumento de la apoptosis .

Compuestos Similares:

SCH772984: Otro inhibidor de ERK1/2 con alta potencia pero diferentes propiedades farmacocinéticas.

Ravoxertinib: Un inhibidor de ERK1/2 con un espectro de actividad más amplio pero mayor toxicidad.

LY3214996: Un inhibidor selectivo de ERK1/2 con un mecanismo de acción y un perfil clínico diferente.

Unicidad de Ulixertinib: Ulixertinib se destaca por su inhibición reversible y ATP-competitiva de ERK1/2, alta selectividad y perfil de seguridad favorable. Ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en tumores con mutaciones en la vía MAPK .

Comparación Con Compuestos Similares

SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.

Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.

LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.

Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .

Actividad Biológica

Ulixertinib hydrochloride, also known as BVD-523, is a selective inhibitor of the extracellular signal-regulated kinase (ERK)1/2 pathway, which plays a pivotal role in cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those with mutations in the RAS-RAF-MEK-ERK signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical and clinical findings, and implications for cancer treatment.

Ulixertinib acts as a reversible ATP-competitive inhibitor of ERK1 and ERK2 kinases. By inhibiting these kinases, Ulixertinib disrupts the downstream signaling pathways that promote cell proliferation and survival. Specifically, it targets the RAS-MAPK pathway, which is often aberrantly activated in various malignancies due to mutations in RAS or RAF genes. The inhibition of ERK1/2 leads to reduced phosphorylation of downstream targets involved in cell cycle progression and apoptosis, thus exerting its antitumor effects .

Antitumor Activity

Numerous preclinical studies have demonstrated the efficacy of Ulixertinib in various cancer models:

- Neuroblastoma : In a study involving neuroblastoma cell lines and patient-derived xenografts (PDX), Ulixertinib significantly inhibited cell proliferation and tumor growth. It also enhanced the sensitivity of neuroblastoma cells to doxorubicin, a common chemotherapeutic agent .

- Melanoma and Colorectal Cancer : Ulixertinib exhibited potent activity against BRAF-mutant melanoma and colorectal cancer models. In vivo studies showed that it effectively inhibited tumor growth in xenograft models .

- Lymphoma : In vitro studies indicated that Ulixertinib reduced ERK1/2 phosphorylation in lymphoma cell lines such as SUDHL-10 and Raji. It induced apoptosis by increasing pro-apoptotic factors (Bax, caspase-3) while decreasing anti-apoptotic proteins (Bcl-2) .

Transcriptomic and Proteomic Analysis

Transcriptomic analyses revealed that Ulixertinib inhibits several oncogenic pathways, including those associated with EGFR, VEGF, WNT, and NTRK1. Proteomic studies indicated that treatment with Ulixertinib leads to cell cycle arrest and promotes apoptosis in treated cells .

Clinical Trials

Ulixertinib has been evaluated in multiple clinical trials, primarily targeting patients with advanced solid tumors harboring RAS or BRAF mutations:

- Phase I Trials : A multicenter phase I trial assessed the safety and efficacy of Ulixertinib. The recommended phase II dose (RP2D) was established at 600 mg twice daily. The trial reported partial responses in patients with NRAS-, BRAF V600-, and non-V600 mutant tumors .

- Adverse Events : Common treatment-related adverse events included diarrhea (48%), fatigue (42%), nausea (41%), and dermatitis acneiform (31%). These side effects were manageable, indicating an acceptable safety profile for further clinical exploration .

Case Studies

A notable case involved a patient with advanced melanoma who exhibited a partial response after treatment with Ulixertinib combined with other targeted therapies. This case underscores the potential for using Ulixertinib as part of combination therapy regimens to enhance therapeutic outcomes in resistant cancer types.

Summary Table of Findings

Propiedades

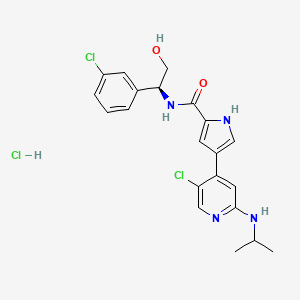

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYQCPFBWFTHM-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956366-10-1 | |

| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulixertinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ULIXERTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.